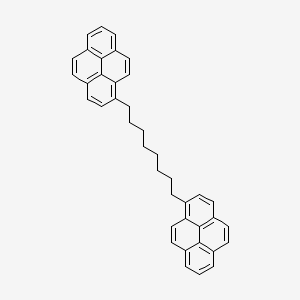

1,1'-(Octane-1,8-diyl)dipyrene

Beschreibung

1,1'-(Octane-1,8-diyl)dipyrene is a structural dimer composed of two pyrene moieties connected via a flexible octane-1,8-diyl chain. Pyrene, a polycyclic aromatic hydrocarbon (PAH), is known for its strong fluorescence and π-π stacking tendencies, while the octane linker introduces conformational flexibility and modulates intermolecular interactions. The octane chain likely reduces steric constraints and enhances solubility in non-polar solvents compared to shorter linkers, while the pyrene groups dominate electronic properties like absorption and emission spectra.

Eigenschaften

CAS-Nummer |

61549-29-9 |

|---|---|

Molekularformel |

C40H34 |

Molekulargewicht |

514.7 g/mol |

IUPAC-Name |

1-(8-pyren-1-yloctyl)pyrene |

InChI |

InChI=1S/C40H34/c1(3-5-9-27-15-17-33-21-19-29-11-7-13-31-23-25-35(27)39(33)37(29)31)2-4-6-10-28-16-18-34-22-20-30-12-8-14-32-24-26-36(28)40(34)38(30)32/h7-8,11-26H,1-6,9-10H2 |

InChI-Schlüssel |

RYMVTHAFVWTHPF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Octane-1,8-diyl)dipyrene typically involves the coupling of pyrene units with an octane linker. One common method is the reaction of pyrene with 1,8-dibromooctane in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the coupling process .

Industrial Production Methods: While specific industrial production methods for 1,1’-(Octane-1,8-diyl)dipyrene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1’-(Octane-1,8-diyl)dipyrene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the pyrene units to dihydropyrene or tetrahydropyrene derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrenequinone, while substitution reactions can produce halogenated pyrene derivatives.

Wissenschaftliche Forschungsanwendungen

1,1’-(Octane-1,8-diyl)dipyrene has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential interactions with biological macromolecules due to its aromatic nature.

Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.

Wirkmechanismus

The mechanism of action of 1,1’-(Octane-1,8-diyl)dipyrene involves its interaction with various molecular targets. The compound’s aromatic rings can intercalate with DNA, potentially affecting gene expression and cellular functions. Additionally, its ability to absorb and emit light makes it useful in photophysical studies and applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 1,1'-(Octane-1,8-diyl)dipyrene to structurally related compounds, focusing on linker length, functional groups, and physicochemical properties.

Table 1: Structural and Functional Comparison

*Calculated based on pyrene (C₁₆H₁₀) × 2 + octane (C₈H₁₆).

†Theoretical application inferred from pyrene’s optoelectronic properties.

Key Findings:

Linker Length and Flexibility: The octane linker in 1,1'-(Octane-1,8-diyl)dipyrene provides greater conformational flexibility than shorter linkers (e.g., C1 in dppm or C2 in dppe). In contrast, phosphine ligands like dppm and dppe with shorter linkers exhibit stronger metal-ligand binding due to reduced flexibility, favoring rigid coordination geometries .

Solubility and Aggregation: The hydrophobic octane chain in 1,1'-(Octane-1,8-diyl)dipyrene likely enhances solubility in non-polar solvents (e.g., toluene, hexane), similar to octane-linked maleimides (soluble in DMF/DMSO due to polar maleimide groups) . However, pyrene’s aromaticity may promote aggregation in polar media. Dichloroacetamide derivatives with octane linkers show higher solubility in polar aprotic solvents, attributed to electronegative chlorine atoms .

The octane linker may reduce intermolecular charge transfer compared to conjugated linkers. Maleimides with octane linkers exhibit thermal stability suitable for polymer curing (~150–200°C), while phosphine ligands decompose at higher temperatures (>250°C) due to stronger P–C bonds .

Contradictions and Limitations: While octane linkers generally enhance flexibility, their impact on solubility varies with terminal groups. For example, maleimides with octane chains dissolve in DMSO, whereas pyrene derivatives may remain insoluble due to hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.